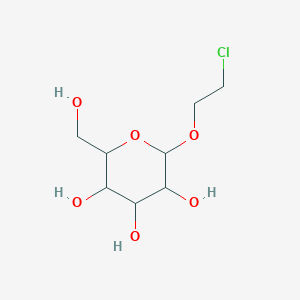

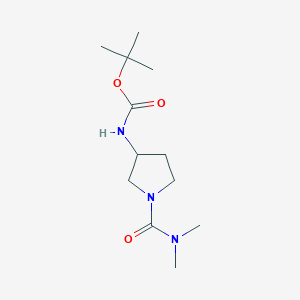

![molecular formula C37H50N2O3 B12280649 Benzyl 1,2,8,8,15,22,22-heptamethyl-19-oxa-18,20-diazahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17,20-triene-5-carboxylate](/img/structure/B12280649.png)

Benzyl 1,2,8,8,15,22,22-heptamethyl-19-oxa-18,20-diazahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17,20-triene-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Olean-12-eno[2,3-c][1,2,5]oxadiazol-28-oic acid phenylmethyl ester is a derivative of oleanolic acid, a natural pentacyclic triterpenoic acid found in many fruits, herbs, and medicinal plants. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of leukemia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of olean-12-eno[2,3-c][1,2,5]oxadiazol-28-oic acid phenylmethyl ester typically involves the modification of oleanolic acid. The process includes the formation of the oxadiazole ring through cyclization reactions. Specific reagents and conditions for these reactions are often proprietary and detailed in specialized chemical literature .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, likely due to its specialized nature and ongoing research status. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

Olean-12-eno[2,3-c][1,2,5]oxadiazol-28-oic acid phenylmethyl ester can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.

Reduction: Reduction reactions can be used to modify the oxadiazole ring or other functional groups.

Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Olean-12-eno[2,3-c][1,2,5]oxadiazol-28-oic acid phenylmethyl ester has several scientific research applications:

Chemistry: Used as a model compound for studying triterpenoid derivatives and their chemical properties.

Biology: Investigated for its effects on cell cycle regulation and differentiation in various cell lines.

Medicine: Explored as a potential therapeutic agent for leukemia due to its ability to induce cell cycle arrest and differentiation in leukemia cells

Mechanism of Action

The mechanism of action of olean-12-eno[2,3-c][1,2,5]oxadiazol-28-oic acid phenylmethyl ester involves the induction of G1 cell cycle arrest and differentiation in leukemia cells. This is achieved through the upregulation of cyclin-dependent kinase inhibitor p27 and the downregulation of cyclins and Cdks essential for cell cycle progression. Additionally, the compound suppresses the expression of Bcr-Abl and phosphorylation of Erk1/2, enhancing erythroid differentiation .

Comparison with Similar Compounds

Similar Compounds

Oleanolic Acid: The parent compound, known for its anti-cancer properties.

Ursolic Acid: Another triterpenoid with similar biological activities.

Betulinic Acid: A triterpenoid with anti-cancer and anti-inflammatory properties

Uniqueness

Olean-12-eno[2,3-c][1,2,5]oxadiazol-28-oic acid phenylmethyl ester is unique due to its specific modifications, which enhance its ability to induce cell cycle arrest and differentiation in leukemia cells. This makes it a promising candidate for further development as a therapeutic agent .

Properties

Molecular Formula |

C37H50N2O3 |

|---|---|

Molecular Weight |

570.8 g/mol |

IUPAC Name |

benzyl 1,2,8,8,15,22,22-heptamethyl-19-oxa-18,20-diazahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17,20-triene-5-carboxylate |

InChI |

InChI=1S/C37H50N2O3/c1-32(2)17-19-37(31(40)41-23-24-11-9-8-10-12-24)20-18-35(6)25(26(37)21-32)13-14-29-34(5)22-27-30(39-42-38-27)33(3,4)28(34)15-16-36(29,35)7/h8-13,26,28-29H,14-23H2,1-7H3 |

InChI Key |

DEYBRWAHNDKJNC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC6=NON=C6C5(C)C)C)C)C2C1)C)C(=O)OCC7=CC=CC=C7)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

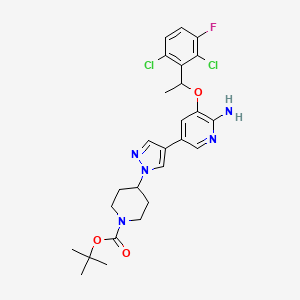

![1-[2-(2,4-Dichlorophenyl)ethyl]piperazine](/img/structure/B12280608.png)

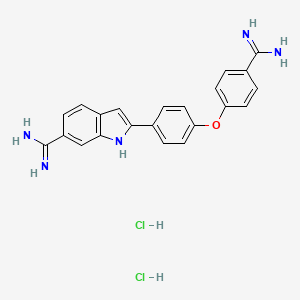

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12280618.png)

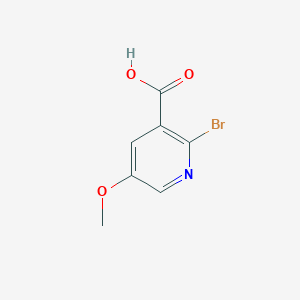

![5-[(8S,9S,13S,14S)-3-Methoxy-13-methyl-7,8,9,11,12,13,14,15-octahydro-6H-cyclopenta[a]phenanthren-17-yl]pyridine-2-D](/img/structure/B12280634.png)

![1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-imidazole](/img/structure/B12280635.png)

![Methyl 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12280640.png)